Spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one
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Overview
Description
Spiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one is a complex organic compound characterized by its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclopropane derivative with a pyrrolo[3,2-B]pyridine precursor in the presence of a strong base can yield the desired spiro compound .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, Spiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for developing new therapeutic agents .
Industry
Industrially, Spiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of Spiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one: Similar in structure but with different ring fusion, leading to distinct chemical properties.
Spiro[cyclopropane-1,2’-steroids]: These compounds have a cyclopropane ring fused to steroid structures, showing different biological activities.
Uniqueness
Spiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity compared to other spiro compounds .
Properties
IUPAC Name |
spiro[1H-pyrrolo[3,2-b]pyridine-3,1'-cyclopropane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-8-9(3-4-9)7-6(11-8)2-1-5-10-7/h1-2,5H,3-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHPJNLRGOVIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=CC=N3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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